molecular formula C15H15BrO3 B3032127 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- CAS No. 112404-26-9

1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-

Cat. No.: B3032127
CAS No.: 112404-26-9
M. Wt: 323.18 g/mol
InChI Key: SIFOAINPKNMAMJ-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- is an organic compound with a complex structure that includes a cyclohexanedione core substituted with a 4-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- typically involves the condensation of 1,3-cyclohexanedione with 4-bromobenzaldehyde in the presence of a base such as diethylamine. The reaction is carried out in a solvent like water, and the mixture is stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-9-6-14(18)12(15(19)7-9)8-13(17)10-2-4-11(16)5-3-10/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFOAINPKNMAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401048
Record name 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112404-26-9
Record name 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-
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1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-
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1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-

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